3-Aminorhodanine (N-aminorhodanine) is a heterocyclic organic compound containing both amide and thioamide functionalities within its five-membered ring structure. [] It serves as a versatile building block in organic synthesis due to its diverse reactivity profile. [, , , , , , , , ] 3-Aminorhodanine is also recognized as a privileged scaffold in medicinal chemistry, displaying a wide range of biological activities. [, , ]
N-Aminorhodanine is classified as a heterocyclic compound, specifically a thiazolidinone derivative. It contains sulfur and nitrogen atoms within its ring structure, which contributes to its reactivity and biological activity. The compound is often studied in the context of its derivatives, which can exhibit enhanced pharmacological properties.
The synthesis of N-Aminorhodanine typically involves several methods, including:
The choice of solvents, catalysts, and reaction times significantly affects the yield and purity of the synthesized compounds.
N-Aminorhodanine features a thiazolidinone ring that includes a nitrogen atom and a sulfur atom. The molecular formula is typically represented as . Key structural characteristics include:
Spectroscopic analyses such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy confirm the presence of specific functional groups and provide insights into molecular interactions .
N-Aminorhodanine participates in various chemical reactions:
The mechanism of action for N-Aminorhodanine primarily involves its interaction with specific biological targets:
Studies indicate that these compounds may induce apoptosis in cancer cells while exhibiting low toxicity towards normal cells .
N-Aminorhodanine exhibits several notable physical and chemical properties:
These properties contribute to its utility in various applications, particularly in pharmaceuticals.
N-Aminorhodanine has several scientific applications:
N-Aminorhodanine possesses the molecular formula C₃H₄N₂OS₂ and a molecular weight of 148.21 g/mol. Its core structure consists of a thiazolidine ring bearing exocyclic thione and amino functionalities at positions 2 and 3, respectively, with a carbonyl group at position 4. This arrangement creates an electron-rich system with multiple sites for hydrogen bonding, metal coordination, and electrophilic substitution. The compound typically presents as a yellow crystalline powder with a melting point range of 100-103°C and exhibits limited solubility in water but enhanced solubility in polar organic solvents such as dimethyl sulfoxide and methanol, attributable to its hydrogen-bonding capacity [3] [6] [8].
Table 1: Fundamental Chemical Identifiers of N-Aminorhodanine
Property | Value/Description |
---|---|
CAS Registry Number | 1438-16-0 |
IUPAC Name | 3-amino-2-sulfanylidene-1,3-thiazolidin-4-one |
Molecular Formula | C₃H₄N₂OS₂ |
Molecular Weight | 148.21 g/mol |
SMILES Notation | O=C1N(N)C(=S)SC1 |
InChI Key | ZBUUHLDYMKTVLT-UHFFFAOYSA-N |
XLogP3 | -0.5 (estimated) |
Hydrogen Bond Donor Count | 2 |
Hydrogen Bond Acceptor Count | 4 |
Spectroscopic characterization reveals distinctive signatures that confirm its structural identity. Infrared spectroscopy displays prominent absorption bands corresponding to C=O stretching vibrations at approximately 1720-1740 cm⁻¹, C=S stretches around 1080-1100 cm⁻¹, and N-H vibrations at 3200-3400 cm⁻¹. Nuclear magnetic resonance spectroscopy shows characteristic proton resonances: the ¹H-NMR spectrum features a singlet at δ 4.24-4.37 ppm corresponding to the methylene protons at C5, while the amino protons appear as broad singlets between δ 4.5-5.5 ppm, exchangeable with deuterium oxide. In the ¹³C-NMR spectrum, key signals include the carbonyl carbon at approximately δ 164-170 ppm and the thiocarbonyl carbon at δ 188-198 ppm, with the C5 carbon resonating at δ 33-36 ppm [1] [8].
The compound exhibits significant tautomerism, existing in equilibrium between the thione form (predominant) and the thiol form, which influences its reactivity and biological interactions. Density functional theory (DFT) calculations using B3LYP and ωB97XD functionals with 6-311++G(d,p) basis sets have elucidated electronic parameters crucial to its reactivity. These studies reveal a narrow HOMO-LUMO energy gap (approximately 3.5-4.0 eV), indicating substantial charge transfer capability and chemical reactivity. The HOMO is localized primarily over the rhodanine ring and exocyclic sulfur atoms, while the LUMO extends across the entire conjugated system, facilitating nucleophilic attack at C5 and electrophilic interactions at the exocyclic nitrogen and sulfur sites [10].
Synthetic routes to N-aminorhodanine typically begin from commercially available rhodanine through direct amination or multi-step sequences involving ring formation. The compound serves as a versatile precursor for further chemical elaboration, most commonly through Schiff base formation at the exocyclic amino group or Knoevenagel condensation at the activated methylene position (C5). These reactions typically employ mild conditions (reflux in alcoholic solvents at 50-60°C) with catalysts such as acetic acid or ammonium salts, yielding functionalized derivatives while preserving the rhodanine core integrity [1] [5].
The medicinal exploration of rhodanine derivatives commenced in earnest following the 1992 approval of epalrestat (5-[(1Z,2E)-2-methyl-3-phenylpropenylidene]-4-oxo-2-thioxo-3-thiazolidineacetic acid), the first commercially available rhodanine-based drug. Marketed under the trade name Kinedak®, epalrestat functions as an aldose reductase inhibitor for managing diabetic neuropathy, validating the rhodanine scaffold as a therapeutically relevant pharmacophore. This breakthrough stimulated extensive research into structure-activity relationships of rhodanine analogues, revealing that minor modifications could dramatically alter biological specificity and potency across diverse therapeutic targets [4] [5].
Early investigations focused primarily on rhodanine-3-acetic acid derivatives, inspired by epalrestat's success. These compounds demonstrated promising activity profiles against various pathological targets, including microbial infections, inflammatory pathways, and metabolic disorders. The 2000s witnessed a significant expansion in structural diversity with the development of N-3 substituted and C-5 arylmethylidene derivatives. This era produced compounds with enhanced selectivity for kinases, proteases, and other oncology-related targets. Notably, molecular hybridization strategies emerged, combining the rhodanine core with other privileged scaffolds such as quinazolines, coumarins, and triazoles to leverage complementary pharmacological properties [4] [5].
Table 2: Evolution of Key Rhodanine Derivatives in Medicinal Chemistry
Era | Structural Focus | Therapeutic Applications | Key Advances |
---|---|---|---|
1980s-1990s | Rhodanine-3-acetic acids | Aldose reductase inhibition (diabetic complications) | Epalrestat approval (1992) |
2000-2010 | 5-Benzylidenerhodanines | Antimicrobial, antiviral, antidiabetic | Structure-activity relationship models established |
2010-2020 | N-3 aminorhodanine derivatives | Anticancer, anti-inflammatory | Targeted therapies for EGFR, HIF-2α inhibition |
2020-Present | Hybrid scaffolds | Multitarget therapies, metal ion detection | Computational design for selective target modulation |
The last decade has witnessed a paradigm shift toward rationally designed N-aminorhodanine derivatives with enhanced target specificity. Modern drug discovery programs increasingly employ computational approaches—molecular docking, quantitative structure-activity relationship modeling, and pharmacophore mapping—to optimize interactions with biological targets. For instance, Khalaf et al. designed N- and 5-disubstituted aminorhodanine derivatives specifically targeting the epidermal growth factor receptor tyrosine kinase domain, demonstrating significant anti-proliferative effects against A549 lung cancer cells (IC₅₀ values as low as 10 μg/mL). These compounds exhibited superior selectivity for cancer cells versus normal human fibroblasts, addressing a critical challenge in oncology drug development [1].
Concurrently, research revealed rhodanine derivatives' capacity to modulate critical signaling pathways beyond oncology. In 2022, intra-articular administration of rhodanine derivatives R-501, R-502, and R-503 significantly reduced osteoarthritis pathogenesis in murine models by inhibiting hypoxia-inducible factor-2α nuclear translocation and transcriptional activity. These compounds reduced median OARSI histopathology grades from 3.78 to 1.89 (R-501, P = 0.0001) in the destabilization of medial meniscus model, establishing their potential as disease-modifying osteoarthritis drugs [2] [7].
Position-specific functionalization of the rhodanine scaffold profoundly influences biological activity, pharmacokinetic properties, and target selectivity. The N-3 position (exocyclic amino group in N-aminorhodanine) primarily accommodines electron-withdrawing substituents through Schiff base formation or acylation, which modulates electron density distribution across the heterocyclic system. In contrast, the C-5 position undergoes facile Knoevenagel condensation with aldehydes, introducing conjugated systems that extend π-electron delocalization and enhance planarity for biomolecular interactions [1] [5] [10].
The strategic importance of position-specific modifications is exemplified in the differential biological activities observed in structurally similar compounds. Khalaf et al. demonstrated that N-aminorhodanine derivatives bearing pyridine rings at the N-3 position (compounds 2a1-2) exhibited substantially greater anticancer potency against A549 lung cancer cells (IC₅₀ 10-32.59 μg/mL at 24-72 hours) than analogues with furyl substitutions (2b1-2). This enhanced activity was attributed to the pyridine ring's hydrogen-bonding capability and improved interactions with the epidermal growth factor receptor ATP-binding pocket, confirmed through molecular docking studies. Additionally, the pyridine-containing derivatives demonstrated greater selectivity indices, indicating lower cytotoxicity toward normal human dermal fibroblasts [1].
Table 3: Biological Impact of Position-Specific Modifications in Rhodanine Derivatives
Substitution Position | Chemical Modification | Biological Consequence | Mechanistic Insight |
---|---|---|---|
N-3 (Exocyclic amine) | Schiff bases with aryl aldehydes | Enhanced anticancer activity | Improved hydrophobic interactions with kinase domains |
Acylation | Increased metabolic stability | Reduced oxidative deamination | |
C-5 (Methylene) | Benzylidene groups | Broad-spectrum antimicrobial activity | Enhanced membrane penetration |
Heteroaromatic extensions | Selective kinase inhibition | Optimal π-stacking with receptor residues | |
Dual (N-3 and C-5) | Hybrid pharmacophores | Multitarget therapies for complex diseases | Simultaneous modulation of synergistic pathways |
Electrochemical analyses and density functional theory calculations provide deeper insights into how substituents influence electronic properties relevant to biological activity. Studies on 5-(4-dimethylaminobenzylidene)-rhodanine (R3) demonstrated a 120 mV anodic shift in oxidation potential compared to unsubstituted analogues, attributable to the electron-donating dimethylamino group. This enhanced electron-donating capacity correlates with increased radical scavenging activity observed in certain anti-inflammatory rhodanine derivatives. Furthermore, DFT calculations using B3LYP/6-311++G(d,p) and ωB97XD/6-311++G(d,p) methods revealed that C-5 benzylidene substitutions lower the HOMO-LUMO energy gap by 0.3-0.5 eV compared to N-3 substituted analogues, facilitating charge transfer interactions with biological targets. These computational models show strong linear correlations (R² > 0.91) between calculated HOMO energies and experimentally determined oxidation potentials, enabling rational design of derivatives with optimized redox properties [10].
Beyond pharmaceutical applications, position-specific modifications enable the development of rhodanine-based materials for environmental and analytical sciences. Electropolymerization of C-5 functionalized rhodanine derivatives produces thin films on electrode surfaces with selective complexation capabilities for heavy metal ions including Ag⁺, Hg²⁺, Cu²⁺, and Pb²⁺. The electron-donating or withdrawing nature of substituents at the benzylidene phenyl ring directly influences the electron density on the rhodanine sulfur atoms, modulating their Lewis basicity and metal-binding affinity. For instance, dimethylamino-substituted derivatives exhibit approximately three-fold greater sensitivity for silver ions compared to nitro-substituted analogues, demonstrating how strategic molecular design can yield tailored materials for environmental monitoring applications [10].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7